molecular formula C22H21BrN4O2 B1224348 [2-[(2-Bromophenyl)methoxy]phenyl]-[4-(2-pyrimidinyl)-1-piperazinyl]methanone

[2-[(2-Bromophenyl)methoxy]phenyl]-[4-(2-pyrimidinyl)-1-piperazinyl]methanone

Cat. No.: B1224348
M. Wt: 453.3 g/mol
InChI Key: OBSNIISSPCGHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(2-bromophenyl)methoxy]phenyl]-[4-(2-pyrimidinyl)-1-piperazinyl]methanone is a N-arylpiperazine.

Scientific Research Applications

Structural Analysis and Synthesis

  • The compound's structural characteristics, including crystal structure and conformational properties, have been explored through techniques like single-crystal X-ray diffraction. Such studies offer insights into the molecular architecture, which is crucial for understanding the compound's interactions and reactivity (Akkurt et al., 2003).

Therapeutic Agent Development

  • Research has been conducted on synthesizing multifunctional amides using this compound as a precursor. These amides have shown potential as therapeutic agents for Alzheimer's disease, demonstrating moderate enzyme inhibitory potentials and mild cytotoxicity. This suggests their relevance in developing treatments for neurodegenerative diseases (Hassan et al., 2018).

Enzyme Inhibition and Antibacterial Properties

  • Studies have indicated that derivatives of this compound exhibit significant enzyme inhibitory activity and antibacterial properties. This highlights its potential use in developing new drugs for treating bacterial infections and diseases related to enzyme dysregulation (Hussain et al., 2017).

Molecular Docking and Computational Analysis

  • The compound has been involved in studies for molecular docking and computational analysis, suggesting its potential in drug design and discovery. Such studies are critical for predicting how the compound might interact with biological targets, providing a basis for developing new pharmaceuticals (Lakshminarayana et al., 2018).

Synthesis for Medical Imaging Applications

  • It has been used in the synthesis of compounds for medical imaging, such as PET agents for imaging enzymes in Parkinson's disease. This underscores its utility in diagnostic applications, particularly in neurology (Wang et al., 2017).

Properties

Molecular Formula

C22H21BrN4O2

Molecular Weight

453.3 g/mol

IUPAC Name

[2-[(2-bromophenyl)methoxy]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C22H21BrN4O2/c23-19-8-3-1-6-17(19)16-29-20-9-4-2-7-18(20)21(28)26-12-14-27(15-13-26)22-24-10-5-11-25-22/h1-11H,12-16H2

InChI Key

OBSNIISSPCGHGL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CC=C3OCC4=CC=CC=C4Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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